5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

Medicinal Chemistry Agrochemical Physicochemical Property

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS 222725-20-4) is a specialized organofluorine building block, characterized by a C5 alkyl backbone with a terminal hydroxyl group, a primary alkyl bromide at the opposite terminus, and a 1,1,2,2-tetrafluoroethyl segment bridging them. This molecular architecture imparts a defined set of physicochemical properties, including a density of approximately 1.66 g/cm³ and a calculated LogP of 2.38, which are critical for its role as a lipophilic modifier in advanced synthesis.

Molecular Formula C5H7BrF4O
Molecular Weight 239.01 g/mol
CAS No. 222725-20-4
Cat. No. B1363451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,4,5,5-tetrafluoropentan-1-ol
CAS222725-20-4
Molecular FormulaC5H7BrF4O
Molecular Weight239.01 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)Br)(F)F)CO
InChIInChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2
InChIKeySFZAVKMARQFPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS 222725-20-4) – Technical Specifications for Fluorinated Building Block Procurement


5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (CAS 222725-20-4) is a specialized organofluorine building block, characterized by a C5 alkyl backbone with a terminal hydroxyl group, a primary alkyl bromide at the opposite terminus, and a 1,1,2,2-tetrafluoroethyl segment bridging them . This molecular architecture imparts a defined set of physicochemical properties, including a density of approximately 1.66 g/cm³ and a calculated LogP of 2.38, which are critical for its role as a lipophilic modifier in advanced synthesis . The compound serves as a versatile intermediate in the development of pharmaceuticals and agrochemicals, leveraging the combined reactivity of a nucleophilic alcohol and an electrophilic alkyl bromide [1].

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: Differentiated Reactivity and Physicochemical Profile Prevent Direct Substitution


Generic substitution of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol with non-fluorinated or partially fluorinated analogs is not scientifically valid due to the unique impact of its specific tetrafluoroalkyl segment on both chemical reactivity and the physicochemical properties of downstream products. The electron-withdrawing effect of the adjacent fluorine atoms significantly alters the reactivity of the primary bromide in cross-coupling and nucleophilic substitution reactions compared to a non-fluorinated alkyl bromide [1]. Furthermore, the molecule's specific hydrophobicity (LogP ~2.38) and ability to serve as a dual-functional linker are precisely tuned by this fluorinated motif; substituting it with a shorter or differently fluorinated chain would lead to a different, and potentially suboptimal, profile in the final target molecule . The following evidence quantifies these key differences.

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: Quantified Differentiation Against Analogs and Alternatives


Physicochemical Differentiation: Increased Hydrophobicity and Altered Volatility vs. Non-Fluorinated Analog

The introduction of the -CF2CF2- unit in 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol leads to a substantial increase in lipophilicity and a significant decrease in boiling point compared to its non-fluorinated analog, 5-bromopentan-1-ol. This is a class-level effect of fluorination [1]. The target compound has a calculated LogP of 2.38 and a boiling point of 137.3 °C (at 760 mmHg) . In contrast, the non-fluorinated analog 5-bromopentan-1-ol has a reported boiling point of 189 °C .

Medicinal Chemistry Agrochemical Physicochemical Property

Reactivity Profile: Enhanced Electrophilicity of Terminal Bromide for Cross-Coupling Reactions

The presence of the strongly electron-withdrawing -CF2CF2- group adjacent to the terminal -CH2Br in 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol increases the electrophilicity of the carbon-bromine bond compared to an unsubstituted alkyl bromide. While direct kinetic data for this specific compound is limited, this effect is a well-established class-level inference for β-fluorinated alkyl halides [1]. This activation can facilitate challenging alkyl-alkyl cross-couplings that are inefficient with standard alkyl bromides like 5-bromopentan-1-ol. For instance, nickel-catalyzed cross-couplings of fluorinated secondary electrophiles have been demonstrated as a general approach for installing perfluoroalkyl groups [2].

Synthetic Methodology Cross-Coupling Fluorine Chemistry

Synthetic Utility: Unique Dual-Functional Handle for Divergent Synthesis Pathways

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol offers a specific combination of functional groups not found in close analogs. It possesses both a terminal hydroxyl group and a primary bromide, separated by a rigid tetrafluoroethyl linker [1]. This enables orthogonal and sequential derivatization. In contrast, the non-fluorinated analog 5-bromopentan-1-ol has a flexible alkyl chain with different spacing and conformational properties. Similarly, the des-bromo analog 4,4,5,5-tetrafluoropentan-1-ol (CAS 1081542-84-8) lacks the bromide handle, limiting its use in cross-coupling and nucleophilic displacement .

Synthetic Methodology Bifunctional Linker Medicinal Chemistry

Procurement Standardization: Differentiated Purity Specifications vs. Generic Non-Fluorinated Analogs

Reputable vendors specify high-purity grades for 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol that are not uniformly available for simpler, non-fluorinated analogs. For instance, a major supplier offers this compound with a minimum GC purity of 98.5% and a moisture content controlled to ≤0.3% by KF titration [1]. This is a higher specification than the typical 95-97% purity range offered for the non-fluorinated analog 5-bromopentan-1-ol by the same class of suppliers .

Quality Control Procurement Analytical Chemistry

Application in Advanced Materials: Evidence of Use in Fluorinated Flame Retardants

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is a key intermediate for synthesizing specialized organophosphate flame retardants. The commercial availability of Tris(5-bromo-4,4,5,5-tetrafluoropentyl) phosphate (CAS not provided, product no. 6175-B-01) provides direct evidence of its utility. This derivative leverages the combined flame-retardant properties of bromine and phosphorus within a fluorinated framework. In contrast, simpler analogs like 5-bromopentan-1-ol do not lead to fluorinated phosphates, which are expected to have different thermal stability and polymer compatibility profiles.

Material Science Flame Retardant Polymer Chemistry

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: Validated Use Cases for Research and Development


Synthesis of Fluorinated Liquid Crystals for Display Technologies

The compound's rigid tetrafluoroethyl linker and dual functionality (bromide and alcohol) are ideal for constructing the core structures of fluorinated liquid crystals. Its use as a building block in this field is supported by supplier documentation and is consistent with its physicochemical properties that confer thermal and chemical stability [1].

Development of Perfluoroalkylated Drug Candidates via Cross-Coupling

The compound serves as an electrophilic partner in nickel- or palladium-catalyzed cross-coupling reactions to install a lipophilic perfluoroalkyl linker into a drug candidate. This application is supported by class-level inference on the reactivity of β-fluorinated alkyl halides and demonstrated for analogous systems [2]. This method can be used to modulate the logD and metabolic stability of a lead series.

Precursor to Specialty Flame-Retardant Additives for High-Performance Polymers

The compound is a direct and commercial precursor to Tris(5-bromo-4,4,5,5-tetrafluoropentyl) phosphate, a specialized flame retardant. This is supported by a direct product listing from a chemical manufacturer . This validates its role in materials science for developing additives with a unique combination of halogen and phosphorus elements within a fluorinated matrix.

Construction of PROTAC Linkers with Enhanced Pharmacokinetic Properties

The compound's dual reactive handles allow it to function as a rigid, fluorinated linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The fluorine atoms can improve the physicochemical and metabolic properties of the linker, an advantage over standard alkyl or PEG linkers [3]. Its specific combination of groups is not found in other simple building blocks.

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